molecular formula C20H22N2O B12785861 (-)-Kopsanone CAS No. 6662-83-5

(-)-Kopsanone

Cat. No.: B12785861
CAS No.: 6662-83-5
M. Wt: 306.4 g/mol
InChI Key: RFDVSXYPLPEIGZ-ZLARMEDBSA-N
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Description

(-)-Kopsanone is a β-carbolinic indole alkaloid naturally found in plants of the Aspidosperma genus . With a molecular formula of C20H22N2O and a molar mass of 306.409 g·mol⁻¹, this compound is of significant interest in pharmacological research . Studies have identified this compound as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme target in neurodegenerative disease research. It exhibits an IC50 value of approximately 0.48 µM, demonstrating a binding interaction with the MAO-A active site that involves π-π stacking with tyrosine residues . Furthermore, research in oncology has revealed that this compound can reduce cell viability and proliferation in human colon cancer cells (HCT-116). Its anti-tumor mechanisms include inducing micronuclei formation, inhibiting colony formation, and modulating adherens junctions by increasing the cytosolic localization of E-cadherin and β-catenin. This activity leads to a documented reduction in cancer cell migration . These properties make this compound a valuable compound for investigating new therapeutic strategies for colorectal cancer and for studying the role of MAO-A in neurological pathways. CAS Number: 540534-76-7 . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6662-83-5

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one

InChI

InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1

InChI Key

RFDVSXYPLPEIGZ-ZLARMEDBSA-N

Isomeric SMILES

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5

Canonical SMILES

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5

Origin of Product

United States

Preparation Methods

Early Total Synthesis (Magnus, 1983)

  • Key features : The first total synthesis of kopsanone was reported by Magnus in 1983, involving 14 steps.
  • Key steps :
    • Pummerer rearrangement to construct the pentacyclic core.
    • Diels-Alder reaction to form the bicyclooctane system.
  • Outcome : This route established the fundamental synthetic logic for kopsanone but was relatively lengthy and lacked enantioselectivity.

Improved Synthesis (Kuehne, 1985)

  • Key features : Reduced the number of steps to 8.
  • Approach : Adapted biomimetic strategies and improved cyclization steps.
  • Significance : Demonstrated more efficient access to the core structure.

Asymmetric Total Synthesis (MacMillan et al., 2011)

  • Key features : Developed an enantioselective synthesis of (−)-kopsanone and (−)-kopsinine in 11 steps.
  • Methodology :
    • Organocascade catalysis to build molecular complexity rapidly.
    • Biomimetic thermocyclization converting (−)-kopsinine to (−)-kopsanone.
  • Key steps :
    • Starting from an enantioenriched intermediate, a sequence involving trimethylsilyl iodide treatment, vinyl triphenylphosphonium bromide, and Wittig olefination formed a triene intermediate.
    • Enamine α-carbomethoxylation followed by selective reduction yielded a diene.
    • A [4 + 2] cycloaddition with phenylvinyl sulfone formed a sulfone cycloadduct.
    • Raney nickel-mediated desulfonylation and reduction furnished (−)-kopsinine.
    • Acid-mediated hydrolysis and thermal rearrangement converted (−)-kopsinine to (−)-kopsanone.
  • Yield and efficiency : The synthesis was completed in 11 steps with improved overall yield and stereocontrol compared to previous methods.

Other Recent Syntheses

  • Qin (2017) and Ye (2020) reported asymmetric syntheses involving 19–21 steps, employing advanced catalytic methods such as enantioselective Tsuji-Trost rearrangement, cyclopropanation, and SmI2-mediated acyloin condensation to construct the complex ring system.

Detailed Synthetic Sequence from MacMillan et al. (2011)

Step Transformation Reagents/Conditions Yield (%) Notes
1 Deprotection/conjugate addition Trimethylsilyl iodide High From enantioenriched intermediate
2 Wittig olefination Vinyl triphenylphosphonium bromide, KOt-Bu High Forms cyclic alkene in triene
3 Enamine α-carbomethoxylation Phosgene–methanol - Introduces ester functionality
4 Selective reduction Pd/C, H2 69% (over 2 steps) Yields diene intermediate
5 [4 + 2] Cycloaddition Phenylvinyl sulfone, reflux benzene 83% Forms sulfone cycloadduct
6 Desulfonylation and reduction Raney nickel - Produces (−)-kopsinine
7 Acid-mediated hydrolysis Acid, heat - Converts (−)-kopsinine to kopsinic acid
8 Thermal rearrangement Heating without solvent - Yields (−)-kopsanone

Mechanistic and Strategic Insights

Comparative Summary of Key Syntheses

Synthesis Year Steps Key Features Enantioselective? Reference
Magnus 1983 14 Pummerer rearrangement, Diels-Alder No
Kuehne 1985 8 Biomimetic adaptations No
MacMillan 2011 11 Organocascade catalysis, biomimetic thermocyclization Yes
Qin 2017 21 Enantioselective Tsuji-Trost, cyclopropanation Yes
Ye 2020 19 SmI2-mediated acyloin condensation Yes

Additional Synthetic Details from Literature

  • The Pummerer rearrangement is used to form key C–C bonds in the pentacyclic core.
  • The Diels-Alder reaction is employed to construct the bicyclo[2.2.2]octane moiety, a hallmark of the kopsanone skeleton.
  • The use of vinyl sulfones as dienophiles in cycloadditions facilitates the formation of sulfone intermediates that can be reductively removed.
  • Selective reductions and oxidations (e.g., Swern oxidation, Pd/C hydrogenation) are carefully orchestrated to maintain stereochemical integrity.
  • The final acid-mediated hydrolysis and thermal rearrangement steps are crucial for converting kopsinine intermediates into kopsanone.

Chemical Reactions Analysis

Types of Reactions

Kopsanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of Kopsanone can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Kopsanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Kopsanone involves its interaction with specific molecular targets within biological systems. Kopsanone is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in Kopsanone’s mechanism of action are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Structural Features
Compound Core Structure Key Functional Groups Bioactivity Synthesis Key Steps
(–)-Kopsanone Hexacyclic (indoline + bicyclo[4.2.1]nonane) C5/C22 ketones MAO-A inhibition, antimicrobial Radical deoxygenation , PtCl₂-catalyzed [3+2] cycloaddition
(–)-Kopsinine Pentacyclic (indoline + bicyclo[3.3.1]nonane) N-methyl group, C22 hydroxyl Antimalarial Allylic alkylation, conjugate addition
(–)-Kopsijasmine Hexacyclic with oxepane ring C10/C22 lactone Antimicrobial Intramolecular Diels-Alder
(±)-Kopsinilam Rearranged hexacyclic framework Lactam at C5/C22 CNS modulation Metathesis approaches
10,22-Dioxokopsane Hexacyclic with C10/C22 ketones Additional C10 ketone Unreported Biomimetic thermocyclization

Key Observations :

  • Ketone vs. Lactone/Lactam: (–)-Kopsanone’s dual ketone groups distinguish it from kopsijasmine (lactone) and kopsinilam (lactam), influencing hydrogen-bonding interactions and bioactivity .
  • N-Methyl Group: Kopsinine’s N-methylation reduces steric hindrance compared to (–)-kopsanone, enabling distinct pharmacological profiles .
  • Ring Strain: The bicyclo[4.2.1]nonane system in (–)-kopsanone imposes greater ring strain than kopsinine’s bicyclo[3.3.1]nonane, affecting synthetic strategies .
Bioactivity and Pharmacological Profiles
  • Antimicrobial Activity: (–)-Kopsanone and kopsijasmine exhibit broad-spectrum antimicrobial effects, whereas kopsinine shows antimalarial activity against Plasmodium falciparum .
  • Structural-Activity Relationship (SAR): The C22 ketone in (–)-kopsanone is critical for MAO-A inhibition; its reduction to a hydroxyl group (as in kopsinine) abolishes this activity .
Organocascade Catalysis

A unified approach synthesizes (–)-kopsanone alongside strychnine and aspidospermidine from a common tetracyclic intermediate (97) via enantioselective Tsuji-Trost rearrangements and SmI₂-mediated acyloin condensations . This strategy reduces total steps from 19 to 11 compared to traditional methods .

Metathesis Approaches

Kotha et al. (2019) utilized ring-closing metathesis (RCM) to construct the [5/5/6] aza-tricyclic core shared by dendrobine and (–)-kopsanone, demonstrating versatility across alkaloid families .

Q & A

[Basic] What are the primary natural sources and isolation techniques for (-)-Kopsanone?

This compound, an indole alkaloid, is primarily isolated from Kopsia species (Apocynaceae family). To isolate it, researchers typically employ solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (normal or reverse-phase) and preparative HPLC. Critical steps include monitoring fractions via TLC and comparing spectroscopic data (NMR, MS) with literature . For reproducibility, ensure raw plant material is taxonomically verified, and extraction parameters (solvent ratio, temperature) are rigorously documented .

[Basic] What spectroscopic methods are recommended for characterizing this compound’s structure?

Key techniques include:

  • 1D/2D NMR : To resolve stereochemistry and confirm the α-tertiary amine and fused ring system.
  • X-ray crystallography : For absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula.
    Researchers must report solvent, temperature, and calibration standards (e.g., TMS for NMR) to ensure reproducibility. Cross-referencing with synthetic intermediates (e.g., (+)-kopsanone derivatives) can resolve ambiguities .

[Advanced] How can researchers address stereochemical challenges in the total synthesis of this compound?

The synthesis of this compound requires enantioselective strategies due to its complex stereochemistry. Key approaches include:

  • Asymmetric catalysis : Use chiral ligands in pivotal steps (e.g., Michael addition or cyclization).
  • Chiral pool synthesis : Leverage natural chiral building blocks (e.g., amino acids) to control stereocenters.
  • Late-stage resolution : Employ enzymatic or chemical resolution to isolate the desired enantiomer.
    Refer to synthetic routes for (+)-kopsanone (e.g., thermal cyclization of intermediates like compound 105) and adapt enantiocontrol methods .

[Advanced] What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or experimental design. Mitigation strategies include:

  • Dose-response studies : Compare in vitro IC₅₀ values with in vivo plasma concentrations.
  • Metabolite profiling : Identify active metabolites via LC-MS/MS.
  • Systematic reviews : Apply PICO frameworks to evaluate confounding variables (e.g., animal models, administration routes) across studies .

[Advanced] How should researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Adopt a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

  • Hypothesis-driven assays : Use siRNA knockdown or CRISPR to target putative pathways (e.g., apoptosis-related proteins).
  • Omics integration : Combine transcriptomics/proteomics with phenotypic screening.
  • Controls : Include enantiomeric controls (e.g., (+)-kopsanone) to assess stereospecificity.
    Document experimental conditions (e.g., cell lines, incubation times) to enable cross-study comparisons .

[Basic] What are the established protocols for ensuring the purity of this compound in experimental settings?

Purity verification requires:

  • HPLC : ≥95% purity with a validated method (e.g., C18 column, UV detection at 254 nm).
  • Melting point analysis : Compare with literature values (±2°C tolerance).
  • Karl Fischer titration : Quantify residual moisture (<0.5%).
    For synthetic batches, chiral HPLC or polarimetry confirms enantiomeric excess .

[Advanced] What computational methods are validated for predicting the physicochemical properties of this compound?

Validated approaches include:

  • Density Functional Theory (DFT) : Predicts pKa, logP, and redox potentials.
  • Molecular dynamics simulations : Models membrane permeability or protein-ligand interactions.
  • QSAR models : Correlate structural features with bioactivity.
    Cross-validate predictions with experimental data (e.g., experimental logP vs. computed) to assess reliability .

[Basic] How can researchers optimize extraction yields of this compound from plant materials?

Optimization parameters:

  • Solvent polarity : Use gradient extraction (non-polar to polar solvents) to capture diverse alkaloids.
  • Ultrasound-assisted extraction (UAE) : Enhances yield via cavitation (e.g., 40 kHz, 30 minutes).
  • pH adjustment : Alkalize extracts to precipitate non-alkaloidal impurities.
    Statistical tools like response surface methodology (RSM) can model optimal conditions .

[Advanced] What are the best practices for conducting a systematic review on the pharmacological activities of this compound?

Follow Cochrane guidelines:

  • Search strategy : Use databases (SciFinder, PubMed) with keywords (e.g., “kopsanone AND cytotoxicity”).
  • Inclusion/exclusion criteria : Define by study type (in vivo, in vitro), dose range, and endpoints.
  • Bias assessment : Apply ROBINS-I tool for non-randomized studies.
    Involve methodologists and statisticians to harmonize data for meta-analysis .

[Advanced] How to reconcile discrepancies in reported spectroscopic data for this compound across different studies?

Resolve conflicts via:

  • Cross-validation : Compare data with authentic samples or synthetic analogs.
  • Conditional reporting : Document solvent, temperature, and instrument calibration in publications.
  • Collaborative studies : Share raw spectra (e.g., via repositories) for independent verification.
    Address contradictions transparently in the discussion section, citing potential methodological variations .

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